
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol . It is also known by several other names, including N-Boc-4-piperidineacetaldehyde and tert-butyl 4-(formylmethyl)piperidine-1-carboxylate . This compound is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of N-Boc-piperazine with tert-butyl bromoacetate in the presence of a base such as triethylamine in anhydrous tetrahydrofuran (THF) at ambient temperature. The mixture is then stirred at 60°C overnight to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Organic Synthesis
Reactivity and Role as a Building Block:
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate serves as a critical intermediate in the synthesis of numerous organic compounds. Its applications include:
- Synthesis of Piperazine Derivatives: Used in the production of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones.
- Enantioselective Reactions: The compound is involved in enantioselective α-benzylation and α-trifluoromethylation of aldehydes via photoredox organocatalysis, enhancing the synthesis of chiral molecules.
Data Table: Synthesis Pathways Using this compound
Reaction Type | Product | Yield (%) | Reference |
---|---|---|---|
α-Arylation | Various Arylated Aldehydes | Variable | |
Enantioselective α-Benzylation | Chiral Benzyl Compounds | High | |
Synthesis of Quinuclidine Derivatives | Quinuclidine-based Pharmaceuticals | Variable |
Pharmaceutical Applications
This compound is utilized in the development of pharmacologically active compounds:
- Pim-1 Inhibitors: The compound acts as a building block for synthesizing Pim-1 inhibitors, which are being explored for their potential in treating various cancers.
- GPR119 Agonists: It is also used to create selective GPR119 agonists aimed at managing type II diabetes, showcasing its relevance in metabolic disorder treatments.
Case Study: Development of Pim-1 Inhibitors
A study demonstrated that derivatives synthesized from this compound exhibited potent inhibitory activity against Pim-1 kinases. These compounds showed promise in reducing tumor cell proliferation in vitro, indicating their therapeutic potential.
The biological activity of this compound is notable due to its structural features that enhance interactions with neurotransmitter receptors:
- Analgesic and Anti-inflammatory Properties: Compounds similar to this compound have been studied for their potential as analgesics and anti-inflammatory agents.
- Neurological Disorders: Its piperidine ring structure allows for significant interactions with biological targets involved in neurological pathways, making it a candidate for further pharmacological exploration.
Data Table: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various biochemical reactions, facilitating the formation of desired products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate include:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(formylmethyl)piperidine-1-carboxylate
- N-Boc-4-piperidineacetaldehyde
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, and what key reaction parameters should be optimized?
Answer: The synthesis typically involves multi-step reactions, starting with the introduction of the 2-oxoethyl group to a piperidine scaffold. A common approach includes:
- Step 1: Protection of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group under anhydrous conditions with Boc anhydride and a base like triethylamine .
- Step 2: Functionalization at the 4-position via nucleophilic substitution or coupling reactions. For example, a ketone group (2-oxoethyl) can be introduced using α-ketoaldehyde derivatives under catalytic conditions (e.g., palladium catalysts) .
- Key Parameters: Optimize temperature (20–80°C), solvent polarity (e.g., dichloromethane or THF), and reaction time (2–24 hours) to balance yield and purity. Monitor intermediates via TLC or HPLC .
Q. How should researchers safely handle and store this compound to prevent degradation or hazards?
Answer:
- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as similar piperidine derivatives may cause acute toxicity (Category 4) .
- Storage: Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C. Protect from light and moisture to prevent Boc-group cleavage or ketone oxidation .
- Incompatibilities: Separate from strong acids/bases and oxidizing agents to avoid exothermic reactions .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl) and ketone resonance (δ ~200–210 ppm for carbonyl) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected for C₁₃H₂₃NO₃: 265.1678) .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .
Advanced Research Questions
Q. What strategies can be employed to mitigate byproduct formation during the synthesis of this compound?
Answer:
- Byproduct Identification: Common byproducts include de-Boc derivatives or over-alkylated piperidines. Characterize via LC-MS and isolate using silica gel chromatography .
- Optimization:
- Use stoichiometric control (e.g., limit α-ketoaldehyde equivalents to 1.1–1.3x).
- Add scavengers (e.g., molecular sieves) to absorb excess reagents .
- Employ low-temperature (-78°C) conditions for ketone stabilization .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?
Answer:
- Data Validation: Replicate assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, solvent controls).
- Structural Confirmation: Ensure derivatives are re-characterized via X-ray crystallography or 2D NMR to rule out regioisomerism .
- Meta-Analysis: Cross-reference with structurally analogous compounds (e.g., tert-butyl piperidine carboxylates) to identify trends in activity .
Q. What experimental approaches are recommended to study the interactions of this compound with biological targets?
Answer:
- Molecular Docking: Use software (AutoDock, Schrödinger) to predict binding affinity to receptors (e.g., GPCRs or kinases) based on ketone and piperidine pharmacophores .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics with immobilized targets .
- Metabolic Stability Assays: Incubate with liver microsomes to assess CYP450-mediated degradation, critical for drug candidate evaluation .
Properties
IUPAC Name |
tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRHRFNKESVOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438584 | |
Record name | tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142374-19-4 | |
Record name | tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80438584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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